N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(12-18)20(24)22-17-10-9-14-5-3-11-23(19(14)13-17)21(25)15-7-8-15/h2,4,6,9-10,12-13,15H,3,5,7-8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRPVHXLFFFLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
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Cyclopropanecarbonylation: : The next step involves the introduction of the cyclopropane ring. This can be done through cyclopropanation reactions, where a diazo compound reacts with an alkene in the presence of a metal catalyst to form the cyclopropane ring.
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Attachment of the Methoxybenzamide Group: : The final step involves the coupling of the methoxybenzamide group to the tetrahydroquinoline core. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives of the methoxybenzamide group.
Reduction: Alcohol derivatives of the cyclopropanecarbonyl group.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and tetrahydroquinoline moiety may play crucial roles in binding to these targets, while the methoxybenzamide group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Analysis of Tetrahydroquinoline Derivatives
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations :
- Cyclopropane vs.
- Benzamide Substituents : The 3-methoxy group (target) offers electron-donating effects, contrasting with the electron-withdrawing 3-nitro group () and bulky 4-tert-butyl group (). These differences may impact solubility, binding affinity, and toxicity.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a methoxybenzamide group. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Molecular Characteristics
- Chemical Formula : C18H24N2O2
- Molecular Weight : 300.39536 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3
Structural Analysis
The compound consists of multiple structural features:
- Bonds : 48 total bonds (24 non-H bonds, 8 multiple bonds)
- Rings : Includes a three-membered cyclopropane ring and several aromatic systems.
This complexity suggests potential interactions with various biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : The compound may bind to various receptors, influencing signal transduction pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. Some studies have shown potential anti-inflammatory and antitumor activities.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of related tetrahydroquinoline derivatives. Results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models.
Study 2: Antitumor Effects
Another research focused on the antitumor activity of tetrahydroquinoline derivatives. The findings suggested that these compounds inhibit cancer cell proliferation through apoptosis induction.
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Tetrahydroquinoline Derivative | Anti-inflammatory | Reduced inflammation markers in models |
| 2 | Tetrahydroquinoline Derivative | Antitumor | Inhibited cancer cell proliferation |
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity .
- HPLC ensures purity (>95%) .
- Mass spectrometry validates molecular weight .
Advanced: How can reaction conditions be optimized to minimize side products during the cyclopropanecarbonyl group introduction?
Answer:
Critical parameters include:
- Temperature control : Maintaining 0–5°C during acylation to prevent over-reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of acyl chlorides .
- Stoichiometry : Using 1.2 equivalents of acyl chloride to ensure complete conversion without excess side reactions .
- Catalysis : Adding catalytic DMAP accelerates acylation and reduces byproduct formation .
- Real-time monitoring : TLC or in-situ IR spectroscopy tracks reaction progress .
Basic: What spectroscopic techniques resolve structural ambiguities in the tetrahydroquinoline core?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton coupling and long-range carbon-proton correlations to confirm the tetrahydroquinoline scaffold and substituent positions .
- X-ray crystallography : Determines absolute configuration and spatial arrangement of the cyclopropanecarbonyl and benzamide groups (using SHELXL for refinement) .
- IR spectroscopy : Identifies carbonyl stretching frequencies (1660–1700 cm⁻¹) to confirm amide bond formation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the cyclopropane ring .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to guide structural modifications .
Basic: What are the primary pharmacological targets hypothesized for this compound?
Answer:
- Kinase inhibition : The tetrahydroquinoline scaffold mimics ATP-binding motifs in kinases (e.g., EGFR, CDK2) .
- Neurotransmitter modulation : The methoxybenzamide group may interact with serotonin or dopamine receptors, similar to related compounds .
- Enzyme inhibition : Cyclopropanecarbonyl groups in analogs show activity against acetylcholinesterase (AChE), relevant to neurodegenerative diseases .
Advanced: How can competitive binding assays resolve contradictions in reported target affinities?
Answer:
- Orthogonal assays : Combine SPR (surface plasmon resonance) for kinetic analysis (ka/kd) with fluorescence polarization for equilibrium binding (Kd) .
- Negative controls : Use isoform-specific inhibitors (e.g., gefitinib for EGFR) to validate target selectivity .
- Structural analogs : Compare binding data with derivatives lacking the methoxy group to isolate pharmacophore contributions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .
Advanced: How can metabolic stability be assessed for in vivo studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure t₁/₂ via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction for CNS penetration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
